molecular formula C17H20NaO6+ B036631 Mycophenolate sodium CAS No. 37415-62-6

Mycophenolate sodium

Katalognummer B036631
CAS-Nummer: 37415-62-6
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: DOZYTHNHLLSNIK-JOKMOOFLSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycophenolate sodium belongs to a group of medicines known as immunosuppressive agents . It is used with other medicines (e.g., cyclosporine, steroid medicine) to lower the body’s natural immunity in patients who receive organ transplants . It is also used to prevent tissue rejection following organ transplants and for the treatment of certain autoimmune diseases .


Synthesis Analysis

The synthesis and characterization of mycophenolic acid salt, which is a BCS class 2 drug used as a potential immune-suppressing agent, are presented in a paper . The paper discusses how converting the drug to a salt form can increase its solubility and help in formulation development .


Molecular Structure Analysis

The molecular formula of this compound is C17H19NaO6 . Its exact mass is 342.11 and its molecular weight is 342.323 .


Chemical Reactions Analysis

A study discusses a simple and fast complexation reaction employed for simultaneous kinetic–spectrophotometric determination of two immunosuppressant drugs, mycophenolate mofetil and its active metabolite mycophenolic acid . The reaction is based on the interaction between the drugs and Fe (III) ions in the presence of sodium dodecyl sulfate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.34 . It is slightly soluble in water and freely soluble in acetone . It is also soluble in methanol, and sparingly soluble in ethanol .

Wissenschaftliche Forschungsanwendungen

Treatment of IgA Nephropathy

Mycophenolate Sodium has been used in the treatment of IgA Nephropathy, a kidney disease. It has shown effectiveness in alleviating persistent proteinuria, a condition characterized by excessive protein in the urine .

Prevention of Acute Allograft Rejection

This compound, also known as mycophenolic acid (MPA), is a powerful inhibitor of lymphocyte proliferation. Since the early 1990s, it has been used for the prevention of acute allograft rejection . This makes it a crucial component in organ transplantation procedures.

Therapeutic Drug Monitoring

This compound has been used in therapeutic drug monitoring, particularly in kidney transplant recipients . However, it’s worth noting that monitoring of enteric-coated this compound by limited sampling strategies is associated with a high rate of failure .

Quality Tests and Assays

This compound is used as a reference standard in specified quality tests and assays as specified in the USP compendia . It’s also used with USP monograph such as Mycophenolic Acid Delayed-Release Tablets .

Pharmacokinetics Research

This compound is used in pharmacokinetics research. Studies have shown that the risk of therapeutic drug monitoring failure with enteric-coated this compound is >30% during the first 6 months of renal transplantation . This has led to further research into the pharmacokinetics of the drug.

Antiproliferative Agent in Kidney Transplantation

Mycophenolic acid (MPA), the active compound of this compound, is the most widely used antiproliferative agent in kidney transplantation . This helps to prevent the body from rejecting a transplanted kidney.

Wirkmechanismus

Target of Action

Mycophenolate sodium, also known as mycophenolic acid (MPA), is a potent immunosuppressant agent . The primary target of this compound is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo pathway of guanosine nucleotide biosynthesis .

Mode of Action

This compound acts as a selective, reversible, and competitive inhibitor of IMPDH . By inhibiting IMPDH, this compound blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide biosynthesis results in a decrease in the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by this compound affects the de novo pathway of guanosine nucleotide biosynthesis . This pathway is critical for the proliferation of T and B lymphocytes. By depleting guanosine nucleotides, this compound preferentially inhibits the proliferation of these lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Pharmacokinetics

This compound exhibits complex pharmacokinetics with substantial between-subject variability . Following oral administration, this compound is rapidly hydrolyzed to the active metabolite MPA . The bioavailability of MPA is approximately 90 percent but is significantly reduced when taken with a high-fat meal . The mean elimination half-life of MPA ranges from 9 to 17 hours . Factors such as patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can significantly influence the pharmacokinetics of this compound .

Result of Action

The primary result of this compound’s action is the suppression of the immune system. By inhibiting the proliferation of T and B lymphocytes, this compound suppresses cell-mediated immune responses and antibody formation . This makes it an effective agent in preventing organ transplant rejections and treating autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of MPA is significantly reduced when this compound is taken with a high-fat meal . Additionally, the pharmacokinetics of this compound can be affected by factors such as patient renal function, serum albumin levels, sex, ethnicity, and food intake . Therefore, these factors should be considered when administering this compound to optimize its efficacy and minimize toxicity.

Safety and Hazards

Mycophenolate sodium may cause allergic reactions and is harmful if swallowed . It may cause birth defects based on animal data . It is also suspected of causing genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs (bone marrow) through prolonged or repeated exposure .

Zukünftige Richtungen

Mycophenolate is increasingly being used in the treatment of patients with various autoimmune diseases . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .

Eigenschaften

IUPAC Name

sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1/b9-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZYTHNHLLSNIK-JOKMOOFLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37415-62-6
Record name Mycophenolate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037415626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX877SQI1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycophenolate sodium
Reactant of Route 2
Mycophenolate sodium
Reactant of Route 3
Mycophenolate sodium
Reactant of Route 4
Mycophenolate sodium
Reactant of Route 5
Mycophenolate sodium
Reactant of Route 6
Mycophenolate sodium

Q & A

Q1: How does mycophenolate sodium exert its immunosuppressive effects?

A: this compound is a prodrug that is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). [, , , ] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [, , , , ] This enzyme plays a crucial role in the de novo synthesis pathway of guanine nucleotides, which are essential for DNA and RNA synthesis. [, , ] By inhibiting IMPDH, MPA effectively blocks the proliferation of lymphocytes (T and B cells) that rely heavily on the de novo pathway for nucleotide synthesis. [, , , , ] Other cell types can utilize the salvage pathway for nucleotide synthesis, making MPA's action more selective toward lymphocytes. [, , ]

Q2: What is the molecular formula and weight of mycophenolic acid?

A: Mycophenolic acid (MPA) has the molecular formula C17H20O6 and a molecular weight of 320.34 g/mol. [, ]

Q3: Are there any known compatibility or stability concerns with this compound formulations?

A: Studies have evaluated the pharmacokinetics of mycophenolic acid released from the enteric-coated formulation of this compound and noted "aberrant and extremely variable pharmacokinetic profiles, characterized by multiple peaks of mycophenolic acid concentrations and high basal drug concentrations." [] This suggests potential challenges in achieving consistent and predictable drug absorption with this specific formulation. Further research is necessary to better understand the factors influencing the stability and compatibility of this compound formulations.

Q4: How is this compound absorbed, metabolized, and excreted?

A: this compound is rapidly absorbed and converted to MPA. [, , ] It undergoes hepatic metabolism by glucuronyl transferase to the inactive MPA glucuronide (MPAG), which is the predominant metabolite. [, , ] The majority of an administered dose is found as MPAG in the urine. [] The mean terminal half-life of MPA ranges from 8 to 16 hours. [, ]

Q5: Has the efficacy of this compound been demonstrated in clinical trials?

A: Yes, clinical trials have demonstrated the efficacy of this compound in preventing acute rejection after renal transplantation. [, , , , ] Studies have also shown comparable efficacy between enteric-coated this compound and mycophenolate mofetil in de novo kidney transplant patients. [, ]

Q6: Is there a correlation between MPA exposure and efficacy in preventing rejection?

A: Research indicates a well-documented relationship between efficacy (in terms of acute rejection episodes) and exposure to mycophenolic acid, measured as area under the curve (AUC) and C0. [, ] Initial systemic under exposure to MPA has been associated with increased risk of acute rejection. []

Q7: Has this compound been studied for indications other than renal transplantation?

A: Yes, this compound has been investigated for its potential in treating autoimmune diseases, including systemic lupus erythematosus (SLE) and scleroderma-associated interstitial lung disease. [, , ] Studies have suggested its potential efficacy and safety in these patient populations. [, , ]

Q8: Are there any specific drug delivery strategies being explored for this compound?

A: Although the provided articles do not focus on specific drug delivery strategies for this compound, research has explored enteric coating as a method to improve the tolerability of this compound by targeting its release to the small intestine. [, , , , ] Further research may explore additional drug delivery strategies to improve targeting and minimize adverse effects.

Q9: What analytical methods are used to measure MPA concentrations?

A: Several analytical methods are used for quantifying MPA levels, including high-performance liquid chromatography (HPLC), enzyme multiplied immunoassay technique (EMIT), and ultraperformance liquid chromatography coupled to tandem mass spectrometry. [, , , , ]

Q10: Are there simplified methods for estimating MPA exposure?

A: Research has explored limited sampling strategies to estimate MPA AUC using a few strategically timed blood samples. [, , ] This simplifies the monitoring process and makes it more feasible in clinical settings.

Q11: Is there any information on the environmental impact of this compound?

A11: The provided research articles do not address the environmental impact of this compound. Further research is necessary to evaluate its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

Q12: What are some alternative immunosuppressive agents to this compound?

A: Other immunosuppressive agents used in transplantation include azathioprine, mizoribine, cyclosporine, tacrolimus, sirolimus, and everolimus. [, , , , , , , ] The choice of immunosuppressive regimen depends on various factors, including the specific organ transplanted, patient characteristics, and potential side effects.

Q13: What resources are available to researchers studying this compound?

A13: Resources available for researchers include databases like PubMed, clinical trial registries, scientific journals, and research networks focused on transplantation and immunology. Additionally, pharmaceutical companies involved in developing and manufacturing this compound formulations may provide resources and support for research activities.

Q14: When was this compound introduced as an immunosuppressive agent?

A: Mycophenolate mofetil, the morpholino ester prodrug of MPA, was introduced as an effective immunosuppressant. [] Enteric-coated this compound (Myfortic®) was subsequently formulated to improve MPA-related upper gastrointestinal adverse events. [] It was approved by the Food and Drug Administration for marketing in the United States, offering an alternative option for transplant patients. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.